(2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid is a chiral compound that features a tetrahydropyran ring fused to a pyrrolidine ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized using the Paal-Knorr pyrrole condensation method, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride.
Coupling of the Two Rings:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective catalysts, solvents, and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters or amides using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
(2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including inhibitors of semicarbazide-sensitive amine oxidase (SSAO) and modulators of NMDA receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex molecules, enabling the construction of various oxacycles and heterocycles.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of (2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: As an inhibitor of SSAO, the compound binds to the active site of the enzyme, preventing its normal function and thereby modulating the levels of biogenic amines in the body.
Receptor Modulation: The compound can modulate NMDA receptors by binding to specific sites, influencing the receptor’s activity and affecting neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-pyran-4-one: A similar compound with a six-membered oxygen-containing heterocycle, used in organic synthesis and medicinal chemistry.
Tetrahydro-4H-thiopyran-4-one: Another similar compound with a sulfur atom in the ring, used in the synthesis of stable free radicals and biologically active substances.
Uniqueness
(2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid is unique due to its chiral nature and the presence of both a tetrahydropyran and pyrrolidine ring, which confer distinct chemical and biological properties. Its ability to inhibit SSAO and modulate NMDA receptors sets it apart from other similar compounds.
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c12-10(13)9-2-1-5-11(9)8-3-6-14-7-4-8/h8-9H,1-7H2,(H,12,13)/t9-/m0/s1 |
InChI Key |
VPEJNVLGEJBYLH-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C2CCOCC2)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C2CCOCC2)C(=O)O |
Origin of Product |
United States |
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